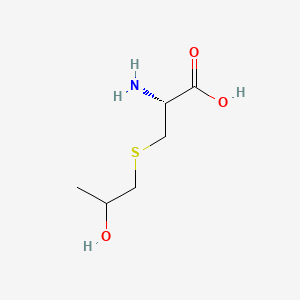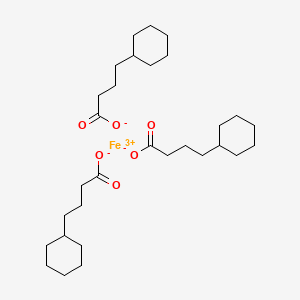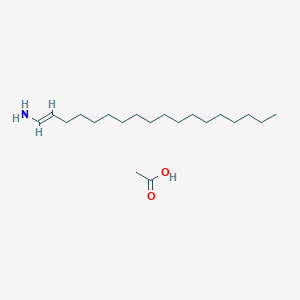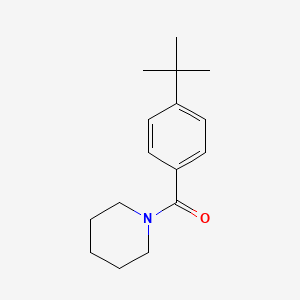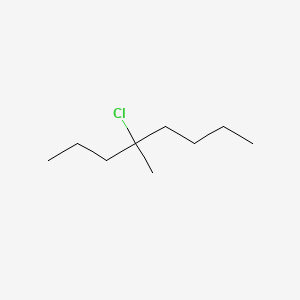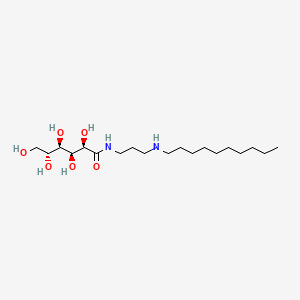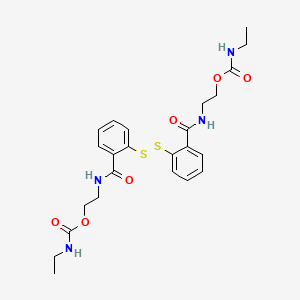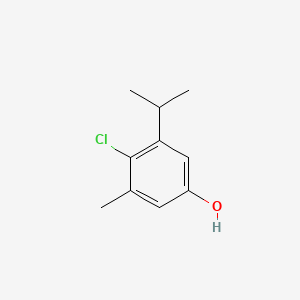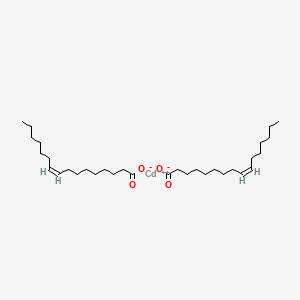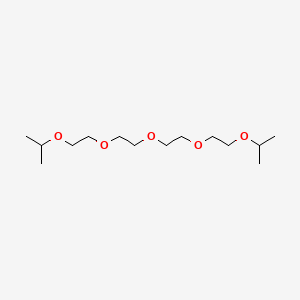
2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diol with an alkylating agent in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether groups in the compound can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of membrane transport processes.
Industry: The compound is used in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with target molecules, influencing their structure and function. The pathways involved may include membrane transport and signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecane: This compound is similar in structure but lacks the dimethyl groups present in 2,16-Dimethyl-3,6,9,12,15-pentaoxaheptadecane.
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane: This compound contains azido groups, which confer different chemical properties compared to this compound.
Uniqueness
This compound is unique due to the presence of dimethyl groups, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
84696-63-9 |
|---|---|
Fórmula molecular |
C14H30O5 |
Peso molecular |
278.38 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-propan-2-yloxyethoxy)ethoxy]ethoxy]ethoxy]propane |
InChI |
InChI=1S/C14H30O5/c1-13(2)18-11-9-16-7-5-15-6-8-17-10-12-19-14(3)4/h13-14H,5-12H2,1-4H3 |
Clave InChI |
OUNJLSKZDGVRNU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCOCCOCCOCCOC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


